![molecular formula C7H8N2O B1583825 2-Pyridineacetamide CAS No. 5451-39-8](/img/structure/B1583825.png)
2-Pyridineacetamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : A novel synthesis of 2-pyridineacetamides was developed from pyran-2-one N-functionalized amidines, showcasing a new pathway for creating 2-pyridineacetamide derivatives (Beccalli, Contini, & Trimarco, 2002).
Characterization in Hydrogen-Bonded Assemblies : Ligand-exchange reactions involving W6S8 clusters and pyridine-based ligands, including 4-pyridineacetamide, have been explored. This led to the formation of hydrogen-bonded networks, indicating the structural versatility of 4-pyridineacetamide in complex chemical assemblies (Oertel, Sweeder, Patel, Downie, & Disalvo, 2005).
Medical and Pharmacological Research
Antiepileptic Activity : 4-Substituted pyrrolidone butanamides, structurally related to 2-pyridineacetamides, have shown significant antiepileptic activity. This highlights the potential of 2-pyridineacetamide derivatives in developing new antiepileptic drugs (Kenda et al., 2004).
Use in PET Imaging : A novel 2-(iodophenyl)imidazo[1,2-a]pyridineacetamide series, including CLINME, has been developed for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors, demonstrating the use of 2-pyridineacetamide derivatives in advanced medical imaging (Thominiaux et al., 2007).
Environmental and Biotechnological Applications
- Biodegradation by Ochrobactrum sp. : Strains of Ochrobactrum anthropi and Ochrobactrum intermedium were found to biodegrade piracetam, a cognitive enhancer and a derivative of 2-oxo-1-pyrrolidine acetamide. This suggests the potential environmental impact of 2-pyridineacetamide derivatives and their biodegradation pathways (Woźniak-Karczewska et al., 2017).
Miscellaneous Applications
- High-Pressure Polymorphism : High-pressure recrystallization studies of piracetam (2-oxo-pyrrolidineacetamide) have led to the discovery of new high-pressure polymorphs, demonstrating the chemical versatility and potential for novel material properties of 2-pyridineacetamide derivatives (Fabbiani et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-pyridin-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCEKRAZBZVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202921 | |
Record name | 2-Pyridineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridineacetamide | |
CAS RN |
5451-39-8 | |
Record name | 2-Pyridineacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridineacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PYRIDINEACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyridineacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XX6ZUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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